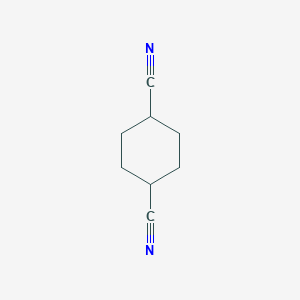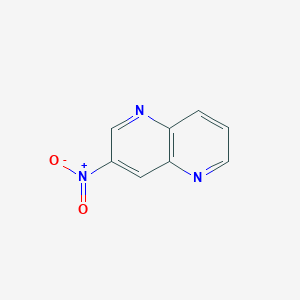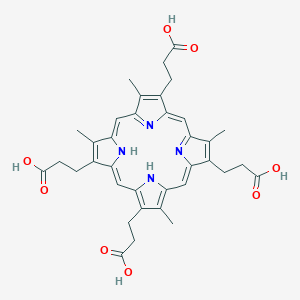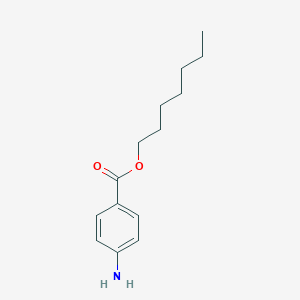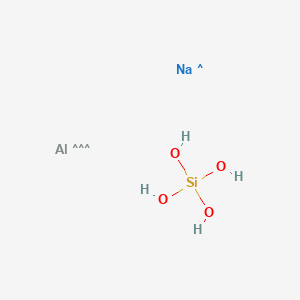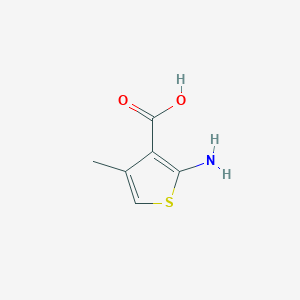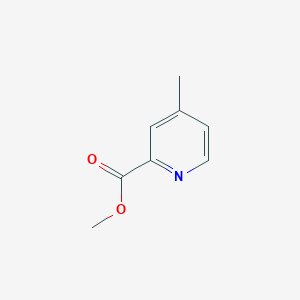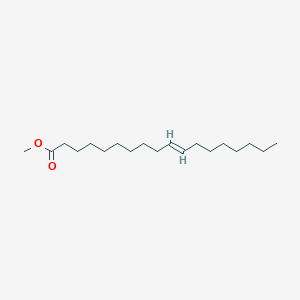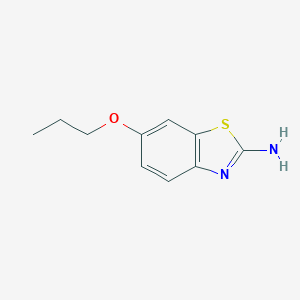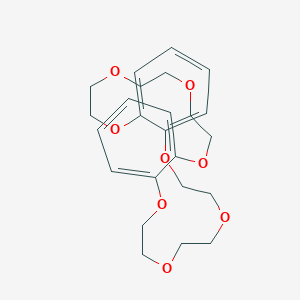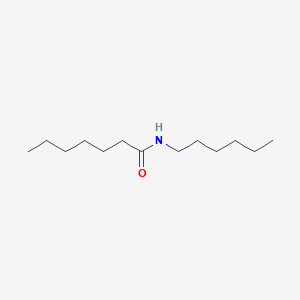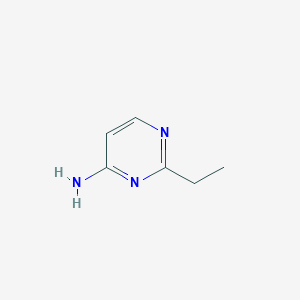![molecular formula C13H12O B080855 6-Methyl-[1,1'-biphenyl]-2-ol CAS No. 14845-77-3](/img/structure/B80855.png)
6-Methyl-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-[1,1'-biphenyl]-2-ol, also known as 6-MBOH, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of biphenyl, which is a common organic compound that is often used in the production of plastics and other materials. 6-MBOH has been shown to have unique properties that make it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol is not fully understood, but it is believed to involve the modulation of specific receptors in the body. This compound has been shown to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor. It is believed that these interactions may be responsible for some of the physiological effects of 6-Methyl-[1,1'-biphenyl]-2-ol.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Methyl-[1,1'-biphenyl]-2-ol has a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as the potential to modulate pain perception. Additionally, 6-Methyl-[1,1'-biphenyl]-2-ol has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to have unique properties that make it a promising candidate for use in a variety of research applications. However, one limitation of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-Methyl-[1,1'-biphenyl]-2-ol. One area of interest is the development of new materials that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol and its potential applications in pharmacology and biochemistry. Finally, there is a need for additional studies to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 6-Methyl-[1,1'-biphenyl]-2-ol can be achieved through a number of different methods, including the use of palladium-catalyzed coupling reactions. One common method involves the use of a palladium catalyst and a base to facilitate the coupling of a methyl group with a biphenyl derivative. This reaction typically takes place in a solvent such as toluene or dimethylformamide.
Wissenschaftliche Forschungsanwendungen
6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential applications in a variety of scientific research areas, including materials science, biochemistry, and pharmacology. In materials science, this compound has been shown to have unique properties that make it a promising candidate for use in the development of new materials with specific properties. In biochemistry and pharmacology, 6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential to interact with specific receptors in the body and modulate various physiological processes.
Eigenschaften
CAS-Nummer |
14845-77-3 |
|---|---|
Produktname |
6-Methyl-[1,1'-biphenyl]-2-ol |
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3 |
InChI-Schlüssel |
KLJBEZBPLIGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



